1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both thiazole and pyrazole rings.
Preparation Methods
The synthesis of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common synthetic route includes the reaction of 2-methylthiazole with a suitable pyrazole derivative under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-Methylthiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show diverse biological activities.
Thiazole-pyrazole hybrids: These compounds combine both rings and are studied for their unique properties.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-10-7(5-13-6)4-12-3-2-8(9)11-12/h2-3,5H,4H2,1H3,(H2,9,11) |
InChI Key |
RUJAXVHETWHGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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